p-Nonylphenyl dihydrogen phosphate

Description

Contextualization within Alkylphenol Ethoxylates and Their Phosphate (B84403) Derivatives

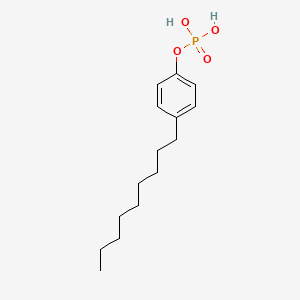

p-Nonylphenyl dihydrogen phosphate is chemically classified as a phenolic compound and an organophosphate. ontosight.ai Its structure features a nonyl group (a nine-carbon alkyl chain) attached to a phenol (B47542) ring at the para position, which is in turn esterified with a dihydrogen phosphate group. ontosight.ai This amphiphilic nature, with both a hydrophobic alkyl chain and a hydrophilic phosphate group, is central to its function and area of application. ontosight.ai

The compound is intrinsically linked to alkylphenol ethoxylates (APEs), a major class of non-ionic surfactants used extensively since the 1940s in a variety of industrial and consumer products, including detergents, emulsifiers, and wetting agents. Nonylphenol ethoxylates (NPEOs) constitute a significant portion of the APEs produced globally. In the environment, NPEOs can degrade into nonylphenols, which have raised environmental concerns due to their potential as endocrine disruptors.

The phosphated derivatives of these compounds, such as this compound, are often synthesized to modify their properties for specific applications. The addition of the phosphate group introduces anionic characteristics to the otherwise non-ionic APEs, enhancing their utility as emulsifiers, dispersants, and flame retardants. ontosight.airesearchgate.net The phosphorus content, in particular, contributes to its flame-retardant properties by promoting the formation of a char layer upon combustion, which insulates the underlying material. ontosight.ai

Historical Perspective of Academic Inquiry and Research Trajectories

Academic interest in alkylphenol derivatives began to grow significantly with the widespread use of APEs in the mid-20th century. Initial research focused on the efficacy of these compounds as surfactants in various industrial processes. However, by the latter half of the century, the research trajectory shifted towards understanding their environmental fate and toxicological profiles, largely driven by the discovery of the endocrine-disrupting potential of their degradation products, such as nonylphenol.

The study of phosphated derivatives like this compound emerged from the need for surfactants with enhanced properties, such as improved stability, solubility, and flame retardancy. researchgate.net The synthesis of these phosphate esters involves the reaction of an alkylphenol or an alkylphenol ethoxylate with a phosphating agent. A review of anionic phosphate ester surfactants highlights several common phosphating agents used in their synthesis, as detailed in the table below. researchgate.net

Table 1: Common Phosphating Agents in the Synthesis of Phosphate Esters

| Phosphating Agent | Chemical Formula |

|---|---|

| Phosphoric Anhydride (B1165640) | P₂O₅ |

| Polyphosphoric Acid | (H)n+2·(P)n·(O)3n+1 |

| Phosphorus Oxychloride | POCl₃ |

| Orthophosphoric Acid | H₃PO₄ |

| Pyrophosphoric Acid | H₄P₂O₇ |

The choice of phosphating agent and the reaction conditions can influence the ratio of monoester to diester products, thereby affecting the final properties of the surfactant. researchgate.net

Much of the contemporary academic research on compounds like this compound is driven by environmental analysis. The development of sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), has enabled the detection and quantification of these compounds in various environmental matrices. This has allowed researchers to study their persistence, transformation, and potential impact on ecosystems. While specific research focusing solely on this compound is not as extensive as that for its parent compounds, it remains an important area of study within the broader context of alkylphenol derivative chemistry and environmental science.

Table 2: Physicochemical Properties of a Related Compound: Phenyl Dihydrogen Phosphate

| Property | Value |

|---|---|

| Molecular Weight | 174.1 g/mol |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

Propriétés

Numéro CAS |

34332-96-2 |

|---|---|

Formule moléculaire |

C15H25O4P |

Poids moléculaire |

300.33 g/mol |

Nom IUPAC |

(4-nonylphenyl) dihydrogen phosphate |

InChI |

InChI=1S/C15H25O4P/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)19-20(16,17)18/h10-13H,2-9H2,1H3,(H2,16,17,18) |

Clé InChI |

BIUMPKSWMFBEOF-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCC1=CC=C(C=C1)OP(=O)(O)O |

Origine du produit |

United States |

Synthesis and Derivatization Studies of P Nonylphenyl Dihydrogen Phosphate

Established Synthetic Pathways

The primary route to p-nonylphenyl dihydrogen phosphate (B84403) involves a two-step process: the ethoxylation of p-nonylphenol followed by phosphorylation of the resulting ethoxylate. This methodology allows for precise control over the hydrophilic-lipophilic balance of the final product, a critical parameter for its performance as a surfactant.

Ethoxylation and Phosphorylation Methodologies

The synthesis commences with the ethoxylation of p-nonylphenol, where ethylene (B1197577) oxide is reacted with the phenolic hydroxyl group under basic catalysis. This reaction extends the hydrophilic portion of the molecule by adding a poly(ethylene glycol) chain. The degree of ethoxylation, or the number of ethylene oxide units added, can be controlled by the reaction stoichiometry and conditions, which in turn dictates the water solubility and surfactant properties of the intermediate and the final phosphate ester. ontosight.ai

Following ethoxylation, the resulting nonylphenol ethoxylate is phosphorylated to introduce the dihydrogen phosphate group. Several phosphorylating agents can be employed, with phosphorus pentoxide (P₂O₅) and polyphosphoric acid (PPA) being the most common. researchgate.net

The reaction with phosphorus pentoxide is highly exothermic and results in a mixture of mono- and diester phosphates. The ratio of these esters is influenced by the reaction stoichiometry and temperature. A higher molar ratio of the alcohol (nonylphenol ethoxylate) to P₂O₅ favors the formation of the monoester.

Polyphosphoric acid, a viscous liquid, offers a milder alternative for phosphorylation. It is a mixture of orthophosphoric acid and its linear polymers. The reaction with PPA also yields a mixture of mono- and diesters, and the product distribution can be steered by adjusting the reaction temperature and the grade of the PPA used. A Russian patent describes a method for phosphorylating ethoxylated nonylphenols (with 4-9 ethoxylate units) using phosphoric anhydride (B1165640) or polyphosphoric acid to yield a product containing 92-96% by weight of phosphoric or polyphosphoric acid esters. google.com The process involves reacting the ethoxylated nonylphenol with phosphoric anhydride at a molar ratio of 8:1 and maintaining the temperature between 50-80°C for 4 hours. google.com

A Chinese patent details a method for synthesizing nonylphenol by catalyzing nonene and phenol (B47542) with an alkaline ionic liquid, N-methylpyrrolidone sodium dihydrogen phosphate. google.com While this patent focuses on the synthesis of the nonylphenol precursor, it highlights the use of phosphate-containing catalysts in related processes.

Advanced Derivatization for Research Applications

The functional phosphate group and the versatile nonylphenol ethoxylate backbone of p-nonylphenyl dihydrogen phosphate make it a suitable platform for further chemical modification. These derivatizations are aimed at creating novel molecules with tailored properties for specific research and technological applications.

Synthesis of Oligomeric and Polymeric Phosphate Surfactants

The synthesis of oligomeric and polymeric surfactants from this compound or its precursors is an area of active research. These higher molecular weight surfactants often exhibit enhanced performance characteristics, such as lower critical micelle concentrations (CMCs) and improved stability at interfaces, compared to their monomeric counterparts.

One approach to creating oligomeric structures involves linking multiple nonylphenol ethoxylate units together before or after phosphorylation. For instance, dimeric and trimeric nonionic surfactants of nonylphenol polyoxyethylene ether have been synthesized and characterized. researchgate.net A study on the synthesis of a trimeric nonylphenol polyoxyethylene ether (TNP10) involved reacting nonylphenol polyoxyethylene(10) ether with formaldehyde (B43269) in the presence of oxalic acid. nih.gov This trimeric structure, although not a phosphate, demonstrates a feasible route to oligomerization that could be adapted for phosphate-containing analogues. The resulting trimer exhibited a lower CMC than its monomeric precursor, indicating more efficient micelle formation. nih.gov

The general field of anionic phosphate ester surfactants, which includes this compound, has been reviewed, highlighting the importance of the base material (like alkyl phenol ethoxylates) and the phosphating agent in determining the final properties. researchgate.net This review underscores the potential for creating a wide variety of oligomeric and polymeric structures by carefully selecting the starting materials and reaction conditions.

Functionalization for Specific Research Probes

The phosphate group in this compound can serve as a recognition site for various chemical species, making it an attractive component for the design of research probes. By attaching a signaling unit, such as a fluorophore, to the molecule, it is possible to create sensors for specific analytes.

An example of this concept is the development of a pyrene-linked fluorescent probe for dihydrogen phosphate. researchgate.net In this work, a receptor molecule was designed to bind to the dihydrogen phosphate anion, resulting in a change in its fluorescence properties. This principle can be applied to this compound, where the phosphate group could be the target for a sensor, or the entire molecule could be functionalized to act as a probe itself.

Reaction Kinetics and Mechanisms in Synthesis

The kinetics of the ethoxylation of nonylphenol have been studied, and like many alkoxylation reactions, it proceeds via a base-catalyzed anionic mechanism. The rate of reaction is dependent on the concentration of the catalyst, the temperature, and the pressure of ethylene oxide.

The mechanism of phosphorylation with agents like P₂O₅ and PPA is more complex. The reaction of an alcohol with P₂O₅ is thought to proceed through the formation of various phosphoric acid intermediates. The initial attack of the alcohol on the P₄O₁₀ cage leads to the formation of a phosphate ester, which can then react further to form diesters and other condensed phosphate species.

Kinetic studies on the degradation of nonylphenol ethoxylates can provide insights into the stability and reactivity of these molecules. For example, a study on the Fenton oxidation of nonylphenol ethoxylates found that the degradation followed a modified pseudo-first-order kinetic model. nih.gov The reaction rate was dependent on the concentrations of hydrogen peroxide and ferrous ions, as well as the initial pH and temperature. The apparent activation energy for the process was determined to be 17.5 kJ/mol. nih.gov Another study on the oxidation of nonylphenol by ferrate(VI) determined the second-order rate constants, which were found to decrease with an increase in pH. researchgate.net These kinetic parameters, while related to degradation, provide valuable data on the reactivity of the nonylphenol moiety.

The mechanism of phosphorylation itself is a subject of ongoing investigation. In related systems, such as the phosphorylation of biological molecules, the reaction often proceeds through a pentacoordinate phosphorus intermediate. The specific mechanism for the phosphorylation of nonylphenol ethoxylates will depend on the choice of phosphorylating agent and the reaction conditions.

Environmental Occurrence and Distribution in Research Contexts

Analytical Detection and Quantification Methodologies

The accurate detection and quantification of p-nonylphenyl dihydrogen phosphate (B84403) and its parent compounds are crucial for assessing their environmental impact. A variety of sophisticated analytical techniques have been developed and are employed in research to measure these substances in complex environmental matrices.

Chromatographic methods coupled with mass spectrometry are the cornerstone for the analysis of nonylphenol and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For the analysis of nonylphenols, GC-MS can resolve the complex mixture of isomers present in commercial products. epa.gov High-resolution capillary GC columns have been used to separate numerous para-isomers of p-nonylphenol. epa.gov For the analysis of organophosphorus compounds, including phosphate esters, GC is often equipped with phosphorus-sensitive detectors like the flame photometric detector (FPD) or nitrogen-phosphorus detector (NPD). exlibrisgroup.com The use of GC-MS/MS (tandem mass spectrometry) further enhances selectivity and sensitivity, allowing for the detection of trace levels of nonylphenol in environmental samples like river water. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS , are particularly suited for the analysis of more polar and less volatile compounds, such as phosphate esters. A novel reversed-phase High-Performance Liquid Chromatography (HPLC) method with fluorescence detection has been developed for the simultaneous analysis of surfactants containing nonylphenol/dinonylphenol-polyethoxylates and their o-phosphate esters. industrialchemicals.gov.au The chemical structures of these compounds were elucidated using direct infusion electrospray-mass spectrometry. industrialchemicals.gov.au LC-MS/MS has also been utilized to quantify tris(nonylphenyl)phosphite (TNPP), a precursor to nonylphenols, in food packaging materials. mdpi.com This methodology often involves an extraction step followed by detection using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). mdpi.com For polar metabolites like sugar phosphates, hydrophilic interaction liquid chromatography (HILIC) coupled with Q-TOF MS has proven effective. who.int

Immunochemical methods , such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid and sensitive screening alternative to chromatographic techniques. A rapid Biacore biosensor immunoassay has been developed for the detection of 4-nonylphenols using both polyclonal and monoclonal antibodies, achieving a limit of detection as low as 2 ng/ml for 4-n-nonylphenol. nih.gov These assays are valuable for preliminary screening of a large number of samples, such as in shellfish monitoring. nih.gov

Spectroscopic approaches also play a role in the detection of phosphate compounds. A novel fluorescence dye, JC-D7, has been developed for the specific quantification of polyphosphate in environmental planktonic samples, overcoming interferences seen with traditional dyes like DAPI. researchgate.net While not directly applied to p-nonylphenyl dihydrogen phosphate in the reviewed literature, Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions and could potentially be adapted for the development of novel biosensors for such compounds. FRET involves the non-radiative transfer of energy between two light-sensitive molecules and is highly sensitive to the distance between them. nih.gov

The development of new and improved analytical methods is an ongoing area of research. This includes the synthesis of labeled internal standards, such as 13C-labeled nonylphenol, to improve the accuracy of quantification by isotope dilution mass spectrometry (IDMS). researchgate.net Method validation is a critical step to ensure the reliability of the analytical data. Validation parameters typically include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). researchgate.net For instance, an HPLC-DAD method for determining alkylphenols in milk was validated using an accuracy profiling strategy, which considers the total error of the method. acs.org Similarly, the validation of an LC-MS/MS procedure for TNPP in packaging materials involved assessing recovery rates, which ranged from 87% to 114%, and establishing quantification limits. mdpi.comnih.gov

Spatiotemporal Distribution Patterns in Aquatic and Terrestrial Environments

The distribution of this compound is expected to follow that of its precursors, nonylphenol ethoxylates, which are released into the environment from various industrial and domestic sources. industrialchemicals.gov.au Upon entering sewage treatment plants, these precursors can degrade into more persistent compounds like nonylphenol and its phosphate esters, which are then discharged into aquatic and terrestrial systems. industrialchemicals.gov.au

Natural Waters: Nonylphenol is frequently detected in surface waters. In a study of Nansi Lake in China, the water-phase concentrations of nonylphenol polyethoxylates (NPEO(n)) were generally low. nih.gov A review of nonylphenol occurrence reported concentrations in surface waters ranging from tens of ng/L to dozens of mg/L. researchgate.net In Minnesota, nonylphenols have been frequently found in treated wastewater at levels typically below 1 µg/L and are also detected in surface waters, with most concentrations below 0.5 µg/L. nih.gov Given that nonylphenol ethoxy ether phosphates are expected to dissociate into their respective phosphate ester organic anions in water, their presence in these environments is highly probable. industrialchemicals.gov.au

Sediments: Due to their hydrophobic nature, nonylphenols and their derivatives tend to adsorb to particulate matter and accumulate in sediments. researchgate.netrsc.org Consequently, concentrations in sediments are often higher than in the overlying water column. researchgate.net A study of Nansi Lake found that the content of NPEO(n) (n = 1 to 15) in sediment cores ranged from 60.7 to 631.5 µg/kg dry weight. nih.gov Another review cited nonylphenol concentrations in sediments as high as 1 mg/kg. rsc.org In Poyang Lake, China, the average concentration of total phosphorus in sediments was found to be 709.17 mg/kg. fiu.edu While this represents all forms of phosphorus, it indicates the potential for accumulation of organophosphorus compounds.

Please note that the following table contains data for nonylphenol and total phosphorus as a proxy, due to the lack of specific data for this compound.

| Compound | Environmental Compartment | Location | Concentration Range | Reference |

|---|---|---|---|---|

| Nonylphenol | Surface Water | Minnesota, USA | < 0.5 µg/L (most detections) | nih.gov |

| Nonylphenol Polyethoxylates (NPEO(n)) | Sediment | Nansi Lake, China | 60.7 - 631.5 µg/kg (dry weight) | nih.gov |

| Nonylphenol | Surface Water | General Review | Tens of ng/L to dozens of mg/L | researchgate.net |

| Nonylphenol | Sediment | General Review | Up to 1 mg/kg | rsc.org |

| Total Phosphorus | Sediment | Poyang Lake, China | 544.76 - 932.11 mg/kg | fiu.edu |

Soil: Similar to sediments, soil can act as a sink for nonylphenols and their derivatives due to sorption to organic matter. The application of sewage sludge (biosolids) to agricultural land is a significant pathway for the introduction of these compounds into the terrestrial environment. industrialchemicals.gov.au While specific concentrations of this compound in soil are not reported in the available literature, the general behavior of organophosphorus compounds suggests that they can persist in soil, with their fate being influenced by factors such as soil type, pH, and microbial activity. nih.gov The degradation of organophosphate pesticides in soil has been studied, indicating that hydrolysis is a key degradation pathway. nih.gov

Atmosphere: The presence of this compound in the atmosphere is likely to be low due to its expected low volatility. industrialchemicals.gov.au However, atmospheric deposition can be a pathway for the transport of phosphorus compounds. Atmospheric deposition of total phosphorus to open land and lakes has been measured, with geometric mean deposition rates of 0.027 g m⁻² a⁻¹. researchgate.net While this includes all forms of phosphorus, it highlights a potential long-range transport mechanism for phosphorus-containing compounds.

Modeling of Environmental Fate and Transport

Multimedia environmental fate models are computational tools that simulate the partitioning of a chemical between different environmental media, such as air, water, soil, and sediment. These models utilize the chemical's specific physicochemical properties to estimate its movement, accumulation, and degradation in the environment. Fugacity-based models, for instance, describe a chemical's "escaping tendency" from one environmental phase to another, providing a framework to predict its equilibrium distribution.

The environmental behavior of this compound is largely governed by key physicochemical properties. While experimental data for this specific compound is scarce, Quantitative Structure-Activity Relationship (QSAR) models and tools like the US EPA's EPI (Estimation Programs Interface) Suite™ can provide estimated values. These properties are crucial inputs for environmental fate models.

Predicted Physicochemical Properties of this compound and Related Compounds

| Property | Predicted Value/Range for this compound (or related compounds) | Implication for Environmental Fate and Transport |

| Log K_ow (Octanol-Water Partition Coefficient) | High (estimated) | A high Log K_ow_ suggests a strong tendency to partition from water into organic phases. This indicates that this compound is likely to adsorb to organic matter in soil and sediment, reducing its mobility in water but increasing its persistence in these compartments. It also suggests a potential for bioaccumulation in organisms. |

| Water Solubility | Low (estimated) | Low water solubility limits the concentration of the compound that can be dissolved in water, further promoting its partitioning to solid phases like soil and sediment. |

| Vapor Pressure | Low (estimated) | A low vapor pressure indicates that the compound is not very volatile. Consequently, long-range atmospheric transport in the gaseous phase is expected to be limited. The primary mode of atmospheric transport would likely be associated with particulate matter. |

| Henry's Law Constant | Low (estimated) | A low Henry's Law Constant suggests that the compound will tend to partition from the air into the water, rather than volatilizing from water into the air. This reinforces the idea that the compound will predominantly reside in aquatic and terrestrial compartments. |

Modeling Environmental Distribution

Based on these predicted properties, multimedia environmental fate models can simulate the distribution of this compound. A typical Level III fugacity model, for example, would predict the steady-state distribution of the chemical in a model "unit world" consisting of air, water, soil, and sediment compartments.

Given its high Log K_ow_ and low water solubility, models would predict that upon release into the environment, this compound would predominantly partition to soil and sediment. If released into water, a significant fraction would be expected to adsorb to suspended solids and eventually settle into the sediment. Its low vapor pressure and Henry's Law Constant suggest that the atmospheric concentration would be low, and its presence in the air would be mainly in the form of aerosols or bound to particulate matter.

The transport of this compound in the environment would likely be associated with the movement of soil particles (erosion) and sediments in aquatic systems. While its mobility in the dissolved phase in water would be low, transport over longer distances could occur through the movement of contaminated sediments.

It is important to note that the degradation of this compound is a key factor influencing its persistence and ultimate fate. As an organophosphate ester, it may be susceptible to hydrolysis, particularly under certain pH conditions, and biodegradation by microorganisms in soil and water. The rates of these degradation processes are crucial parameters in dynamic environmental fate models that predict concentrations over time. The persistence of its degradation products, such as nonylphenol, is also a significant consideration in comprehensive environmental fate assessments. aloki.hu

Environmental Transformation and Degradation Research

Biotransformation Mechanisms

Biotransformation, driven by microorganisms, is a primary route for the degradation of p-nonylphenyl dihydrogen phosphate (B84403) in the environment. The complex structure of the molecule, featuring a phosphate group, an ethoxylate chain (if present), and a nonylphenol moiety, undergoes a series of degradation steps.

Aerobic and Anaerobic Degradation Pathways

The degradation of nonylphenol compounds and organophosphate esters occurs under both aerobic and anaerobic conditions, though the pathways and rates can differ significantly.

Under aerobic conditions , microorganisms readily degrade nonylphenol ethoxylates and their derivatives. nih.gov The process typically begins with the shortening of the ethoxylate chain, followed by the oxidation of the resulting nonylphenol. nih.govresearchgate.net The ultimate aerobic biodegradation of nonylphenol involves the cleavage of the aromatic ring. nih.govnih.gov The presence of nutrients such as ammonium (B1175870) and phosphate can influence the rate of aerobic degradation. nih.gov

Microbial Involvement and Enzymatic Processes

A diverse range of microorganisms, including bacteria, fungi, and microalgae, are implicated in the degradation of nonylphenol compounds. researchgate.net Specific bacterial genera known to degrade nonylphenol include Sphingomonas and Pseudomonas. nih.gov Microbial consortia are often more effective than single strains due to a wider range of metabolic pathways. nih.gov

Phosphate Ester Cleavage: The hydrolysis of the phosphate ester bond (P-O) is a critical step. This reaction is catalyzed by extracellular enzymes from the hydrolase group, such as phosphatases and esterases. mdpi.com These enzymes are water-soluble and act on the substrate at the solid-liquid interface. researchgate.netmdpi.com

Ethoxylate Chain Degradation: The shortening of the polyethylene (B3416737) glycol chain is a key process in the degradation of ethoxylated compounds. researchgate.net

Aromatic Ring and Alkyl Chain Degradation: Fungi can employ extracellular enzymes like laccase to metabolize the nonylphenol structure. researchgate.net Bacteria often perform intracellular degradation, which may involve ammonium-oxidizing bacteria and phenol-degrading species that can cleave the aromatic ring. nih.govresearchgate.net

Ethoxylate Chain Shortening and Nonylphenol Formation

The biological degradation of the ethoxylate chain of nonylphenol derivatives is a well-documented process that occurs under both aerobic and anaerobic conditions. researchgate.netindustrialchemicals.gov.au In aerobic digestion studies using nonylphenol diethoxylate (NP2EO) as a model compound, the parent molecule was observed to degrade rapidly. nih.gov This degradation follows first-order kinetics and leads to the formation of several key metabolites. nih.gov

The primary transformation involves the stepwise shortening of the ethoxylate chain. The main metabolites identified are nonylphenol monoethoxylate (NP1EO) and, ultimately, nonylphenol (NP). nih.gov Concurrently, oxidation of the terminal ethoxylate group can occur, leading to the formation of carboxylated metabolites, with nonylphenoxy acetic acid (NP1EC) being a dominant product observed in aerobic studies. nih.gov

| Parent Compound | Metabolite | Common Abbreviation |

| Nonylphenol Diethoxylate | Nonylphenol Monoethoxylate | NP1EO |

| Nonylphenol Diethoxylate | Nonylphenol | NP |

| Nonylphenol Diethoxylate | Nonylphenoxy Acetic Acid | NP1EC |

This table summarizes the primary metabolites formed during the ethoxylate chain shortening of a nonylphenol diethoxylate compound as observed in aerobic degradation studies. nih.gov

Aromatic Ring Cleavage Pathways

The complete mineralization of p-nonylphenyl dihydrogen phosphate requires the cleavage of the stable aromatic ring, a process that typically occurs after the removal of the phosphate and ethoxylate moieties, yielding nonylphenol. This degradation step is primarily an aerobic process. nih.gov

The pathway generally involves enzymes known as dioxygenases. rsc.org The initial step is the hydroxylation of the aromatic ring to form a catechol-like intermediate (a dihydroxy-substituted benzene (B151609) ring). This is a critical activation step. Subsequently, catechol dioxygenase enzymes catalyze the oxidative cleavage of the C-C bond within the aromatic ring. rsc.orgnih.gov This fission of the ring structure produces aliphatic organic acids, which can then be readily metabolized by microorganisms through central metabolic pathways, leading to the formation of carbon dioxide and water. nih.gov The presence of bacteria related to phenol-degrading species in nonylphenol-degrading cultures supports this proposed pathway. nih.gov

Abiotic Degradation Processes

In addition to biological transformation, this compound can undergo abiotic degradation, with chemical hydrolysis being a significant process in aqueous environments.

Hydrolysis Mechanisms and Kinetics in Aqueous Systems

The chemical hydrolysis of this compound involves the cleavage of the phosphorus-oxygen (P-O) ester bond. This non-enzymatic reaction is dependent on factors such as pH and temperature. researchgate.net The mechanism for the hydrolysis of phosphate esters generally proceeds via a nucleophilic attack on the phosphorus atom. chem960.com

Studies on analogous compounds, such as p-nitrophenyl phosphate (pNPP) and other phosphate diesters, provide insight into the kinetics of this process. The hydrolysis of pNPP is first-order with respect to the phosphate ester. researchgate.net The rate of hydrolysis is significantly influenced by pH, with studies showing a bell-shaped dependence where the rate is fastest near neutral pD (the equivalent of pH in D₂O). researchgate.net This is because the different ionic species of the phosphate ester (neutral, monoanion, dianion) exhibit different reactivities. researchgate.net

The hydrolysis can be catalyzed by acid, where the rate increases with acid concentration. chem960.com In alkaline solutions, the reaction proceeds via attack by a hydroxide (B78521) ion, and the kinetics are often described by a second-order rate constant. samipubco.com The energy of activation for the hydrolysis of pNPP has been determined to be approximately 26.0 kcal/mole, indicating a significant energy barrier for the reaction to occur spontaneously. researchgate.net

| Compound | Conditions | Rate Constant (k) | Reference |

| Dimethyl Phosphate | 125 °C, Alkaline | 6 x 10⁻⁶ M⁻¹s⁻¹ | samipubco.com |

| 4-Nitrophenyl Fluorophosphate | Alkaline | 4.2 x 10⁻⁵ M⁻¹s⁻¹ | samipubco.com |

| p-Nitrophenyl Phosphate (spontaneous) | pD 6.4, 50 °C | 2.81 x 10⁻⁷ s⁻¹ | researchgate.net |

This table presents hydrolysis rate constants for several organophosphate compounds analogous to this compound, illustrating the range of reactivity under different conditions.

Influence of Environmental Parameters on Degradation Kinetics

The pH of the surrounding medium is a critical factor influencing both the chemical hydrolysis and biodegradation rates of organophosphate esters like this compound.

Hydrolysis: The hydrolysis of aryl phosphates is highly pH-dependent. Studies on analogous compounds, such as p-nitrophenyl phosphate, show that the rate of non-enzymatic hydrolysis varies significantly with pH. researchgate.net For p-nitrophenyl phosphate, the reaction is first-order, and the rate is influenced by the different ionic species of the ester present at various pH levels. researchgate.net The hydrolysis of other aryl phosphates has been shown to be extremely slow under neutral or slightly acidic conditions but can be accelerated under alkaline conditions. chem960.com For instance, the hydrolysis rate of mono-4-methyl-2-nitroaniline phosphate increases with a rise in pH up to 4.17, attributed to the hydrolysis of mononegative and neutral species. researchgate.net

Biodegradation: The biodegradation of the nonylphenol moiety is also sensitive to pH. Research on nonylphenol indicates that the optimal pH for its biodegradation is approximately 7.0. nih.gov The degradation of nonylphenol polyethoxylates, precursors to NP, is also influenced by pH, which can affect the acclimation period of microorganisms involved in the degradation process. It is therefore expected that the biodegradation of this compound would be most efficient under neutral pH conditions.

Table 1: Effect of pH on Degradation of Related Compounds

| Compound | Process | pH Condition | Observed Effect | Citation |

|---|---|---|---|---|

| Nonylphenol (NP) | Photolysis | Increased pH | Increased pseudo-first-order rate constants | nih.gov |

| Nonylphenol (NP) | Biodegradation | 7.0 | Optimal pH for biodegradation | nih.gov |

| p-Nitrophenyl phosphate | Hydrolysis | 2.6 - 9.0 | Rate is dependent on the ionic species present at a given pH | researchgate.net |

| Mono-4-methyl-2-nitroaniline phosphate | Hydrolysis | Up to 4.17 | Increasing rate with increasing pH | researchgate.net |

Table 2: Influence of Temperature on Biodegradation of Nonylphenol Polyethoxylate

| Temperature | Primary Biodegradation | Mineralization | Citation |

|---|---|---|---|

| 7°C | 68% | 30% | researchgate.net |

| 25°C | 96% | 70% | researchgate.net |

The presence of other chemical species in the environment can significantly impact the transformation and degradation of this compound.

The generation of highly reactive species like hydroxyl radicals (•OH) is crucial for photolytic degradation. The presence of hydroxyl radical promoters, such as hydrogen peroxide (H₂O₂) and Fe²⁺ (in Fenton and photo-Fenton processes), has been shown to substantially enhance the degradation of nonylphenol. nih.gov The H₂O₂/UV process at pH 11 has been identified as a highly effective method for the complete degradation of NP. nih.gov

Conversely, some substances can inhibit degradation. For the biodegradation of nonylphenol, the presence of aluminum sulfate (B86663), heavy metals (Pb, Cd, Cu, Zn), phthalic acid esters (PAEs), and NaCl has been found to be inhibitory. nih.gov Reduced levels of essential nutrients like ammonium, phosphate, and sulfate can also delay the aerobic degradation rate of NP. nih.gov Given that this compound contains a phosphate group, its degradation could be influenced by the ambient concentrations of phosphate and other nutrients that affect microbial activity.

Ecological and Ecotoxicological Research Perspectives Mechanistic Focus

Mechanistic Investigations of Endocrine Disruption in Aquatic Organisms

Nonylphenol (NP), a degradation product and precursor of its phosphate (B84403) derivatives, is a known endocrine-disrupting chemical that is persistent, moderately bioaccumulative, and highly toxic to aquatic life. epa.govtoxicslink.orgepa.gov Its impacts are a critical area of ecotoxicological research, providing insight into the potential risks associated with related compounds like p-nonylphenyl dihydrogen phosphate.

Nonylphenol is recognized for its ability to interfere with the hormonal systems of various organisms. nih.gov It has been shown to exhibit estrogenic properties, meaning it can mimic the effects of estrogen, a key hormone in reproductive and developmental processes. epa.gov This activity is a primary mechanism behind its classification as an endocrine disruptor. nih.gov

Studies have demonstrated that other similar phenolic compounds, such as triphenyl phosphate, also exhibit clear estrogenic, androgenic, and/or steroidogenic activity both in laboratory (in vitro) and live organism (in vivo) studies involving fish. researchgate.net The interaction with hormone receptors is a key feature of endocrine-disrupting chemicals. nih.gov For instance, research on G protein-coupled receptors and Na+/H+ exchange factors highlights the complex signaling pathways through which phosphate transport and hormone regulation occur, indicating potential sites of interference for phosphate-containing compounds. nih.govnih.gov The concern is that this compound, through its structural similarity or degradation to nonylphenol, could engage in similar disruptive interactions within aquatic organisms.

Exposure to nonylphenol elicits a range of biochemical and cellular responses in non-human biota, indicating physiological stress and disruption. In fish, adverse effects on reproduction and fertility have been observed at environmentally relevant concentrations. researchgate.net Studies on the fathead minnow (Pimephales promelas) and the water flea (Ceriodaphnia dubia) have established the acute toxicity of nonylphenol and its ethoxylates. nih.gov

In the catfish Heteropneustes fossilis, chronic exposure to 4-nonylphenol (B119669) led to its accumulation in various tissues, with the brain showing the highest concentration. researchgate.net The compound was also found to be metabolized in most tissues, suggesting the organism attempts to process and eliminate the toxicant. researchgate.net In plants, exposure of Arabidopsis thaliana to nonylphenol resulted in decreased biomass, reduced root length, and induced oxidative stress, as evidenced by increased malondialdehyde content and changes in the activity of antioxidant enzymes like catalase and superoxide (B77818) dismutase. nih.gov These findings illustrate the potential for nonylphenol and its derivatives to cause cellular damage and impair fundamental physiological processes across different kingdoms of life.

Table 1: Acute Toxicity of Nonylphenol (NP) and its Ethoxylates to Aquatic Organisms

| Compound | Species | Endpoint | Concentration (µg/L) | Reference |

|---|---|---|---|---|

| Nonylphenol (NP) | Fathead Minnow (Pimephales promelas) | LC50 | 136 | nih.gov |

| Nonylphenol monoethoxylate (NP1EO) | Fathead Minnow (Pimephales promelas) | LC50 | 218 | nih.gov |

| Nonylphenol diethoxylate (NP2EO) | Fathead Minnow (Pimephales promelas) | LC50 | 323 | nih.gov |

| Nonylphenol (NP) | Water Flea (Ceriodaphnia dubia) | LC50 | 92.4 | nih.gov |

| Nonylphenol monoethoxylate (NP1EO) | Water Flea (Ceriodaphnia dubia) | LC50 | 328 | nih.gov |

| Nonylphenol diethoxylate (NP2EO) | Water Flea (Ceriodaphnia dubia) | LC50 | 716 | nih.gov |

| 4-Nonylphenol | Water Flea (Ceriodaphnia cornuta) | 48-hr LC50 | 20 | researchgate.net |

Effects on Aquatic and Terrestrial Ecosystems (beyond toxicity endpoints)

The impact of phosphate-containing compounds extends beyond direct toxicity to individual organisms, influencing entire ecosystems through effects on microbial communities and nutrient cycles. nih.gov

Phosphorus is a crucial nutrient that moves through the lithosphere, hydrosphere, and biosphere in what is known as the phosphorus cycle. nih.gov However, excessive input of phosphorus compounds into aquatic systems can lead to eutrophication, a process characterized by explosive algal growth that depletes water oxygen levels, creating "dead zones" harmful to most aquatic life. nih.govresearchgate.net

In terrestrial ecosystems, nonylphenol has been shown to alter soil microbial community structure and function. industrialchemicals.gov.au One study demonstrated that nonylphenol contamination affected both bacterial and fungal communities and disrupted the nitrogen cycle by initially decreasing and then accelerating nitrification rates. industrialchemicals.gov.au The degradation of nonylphenol is primarily a biological process, with a wide range of microorganisms, including bacteria like Sphingomonas and Pseudomonas, capable of breaking it down. nih.govnih.govhealth.state.mn.us The efficiency of this biodegradation can be influenced by environmental factors such as the presence of other nutrients like ammonium (B1175870) and sulfate (B86663). nih.gov The introduction of this compound into the environment could similarly affect microbial populations and the biogeochemical cycles they regulate, either through the action of the phosphate group or through its degradation to nonylphenol.

Bioaccumulation occurs when an organism absorbs a contaminant faster than it can excrete it, leading to its concentration in tissues. epa.gov Biomagnification is the subsequent increase in the concentration of that contaminant at higher trophic levels in the food web. epa.gov Nonylphenol is known to be moderately bioaccumulative in aquatic organisms. epa.govwikipedia.org

Research on the trophic transfer of nonylphenol shows varied results. Some studies indicate that while nonylphenol is taken up by organisms at the bottom of the food chain, it does not necessarily biomagnify because it can be metabolized. wikipedia.org For instance, the microalga Isochrysis galbana can bioconcentrate nonylphenol significantly, but crustaceans that consume these algae can metabolize most of the ingested compound. toxicslink.org However, fish that consume contaminated food can still be affected, showing altered hormone levels and metabolic enzyme activity. toxicslink.org A modeling study of estuarine-marine food chains suggested that biomagnification factors (BMF) for nonylphenol were generally around 1 for most trophic levels, but could be higher in top predators depending on their ability to metabolize the compound. ontosight.ai The potential for this compound to enter and move through food webs is an area requiring further investigation, with the behavior of nonylphenol serving as a critical reference point.

Research in Wastewater Treatment and Remediation Technologies

Removal Efficiencies and Fate in Wastewater Treatment Plants

The removal of p-nonylphenyl dihydrogen phosphate (B84403) and its analogs in conventional WWTPs is a complex process influenced by the compound's physicochemical properties and the specific treatment technologies employed.

Primary, Secondary, and Tertiary Treatment Processes

Conventional wastewater treatment, consisting of primary, secondary, and tertiary stages, exhibits variable efficiency in removing OPEs. Primary treatment, which involves physical separation of solids, generally shows low removal rates for dissolved organic compounds like many OPEs.

Secondary treatment, which relies on biological processes, is the primary mechanism for the degradation of many organic contaminants. However, the efficiency of biological removal of OPEs can vary significantly depending on the compound's structure. Studies on various OPEs have shown removal efficiencies in conventional activated sludge systems ranging from negligible to over 90%. For instance, non-chlorinated OPEs tend to be more readily biodegradable than their chlorinated counterparts.

Tertiary treatment processes, such as filtration and disinfection, can further polish the effluent. However, their direct contribution to the removal of dissolved OPEs may be limited unless advanced treatment technologies are incorporated.

Table 1: Indicative Removal Efficiencies of Selected Aryl Organophosphate Esters in Conventional Wastewater Treatment

| Compound | Treatment Stage | Removal Efficiency (%) | Reference |

| Triphenyl phosphate (TPhP) | Secondary | 70 - 90 | acs.org |

| Tris(2-chloroethyl) phosphate (TCEP) | Secondary | < 20 | researchgate.net |

| Tris(2-butoxyethyl) phosphate (TBOEP) | Secondary | > 80 | researchgate.net |

This table presents data for representative aryl organophosphate esters as a proxy for p-nonylphenyl dihydrogen phosphate due to the lack of specific data for the latter.

Mass Balance and Distribution in Effluents and Sludge

Understanding the mass balance of this compound in WWTPs is crucial for assessing its environmental fate. Mass balance studies for related OPEs indicate that these compounds partition between the treated effluent and sewage sludge.

The distribution is largely governed by the compound's hydrophobicity, often indicated by its octanol-water partition coefficient (Kow). More hydrophobic compounds tend to adsorb onto the solid organic matter in sludge. For some OPEs, a significant portion of the influent load can be found in the sludge, which can then be a source of environmental contamination if not properly managed. The remaining fraction is either discharged with the final effluent or is biodegraded within the treatment process. Studies on nonylphenol, the parent compound of this compound, have shown that it has a tendency to accumulate in sewage sludge due to its hydrophobic nature.

Advanced Treatment Methodologies for this compound Removal

To enhance the removal of persistent organic pollutants like this compound, various advanced treatment methodologies are being investigated.

Adsorption Processes and Adsorbent Development

Adsorption is a promising technology for the removal of OPEs from wastewater. Activated carbon, in both powdered (PAC) and granular (GAC) forms, is a widely studied adsorbent due to its high surface area and porosity. researchgate.net

Research has shown that activated carbon can effectively adsorb a range of OPEs. researchgate.net The adsorption capacity is influenced by factors such as the adsorbent's properties (surface area, pore size distribution), the adsorbate's characteristics (molecular size, polarity), and water quality parameters (pH, temperature, presence of natural organic matter). Novel adsorbents, such as biochar and covalent organic frameworks (COFs), are also being developed and show potential for high and selective removal of aryl-OPEs. acs.org

Table 2: Adsorption Capacities of Activated Carbon for Selected Aryl Organophosphate Esters

| Adsorbent | Compound | Adsorption Capacity (mg/g) | Reference |

| Granular Activated Carbon | Triphenyl phosphate (TPhP) | 86.1 - 387.2 (for COFs) | acs.org |

| Powdered Activated Carbon | Tris(2-chloroethyl) phosphate (TCEP) | Not specified |

This table presents data for a representative aryl organophosphate ester on different adsorbents as a proxy. Specific data for this compound is not available.

Oxidative and Reductive Remediation Techniques

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). AOPs such as ozonation, UV/H₂O₂, and Fenton processes have been shown to be effective in degrading a wide range of OPEs.

The effectiveness of AOPs depends on the specific process, the chemical structure of the target compound, and the water matrix. For example, the reaction kinetics with hydroxyl radicals can vary significantly among different OPEs. While AOPs can achieve high degradation rates, it is crucial to assess the formation of transformation products, which may sometimes be more toxic than the parent compound.

Membrane-Based Separation Research

Membrane filtration, particularly nanofiltration (NF) and reverse osmosis (RO), has demonstrated high rejection rates for a variety of organic micropollutants, including OPEs. The removal mechanism is primarily based on size exclusion and physicochemical interactions between the compound and the membrane surface.

The effectiveness of membrane separation is dependent on the membrane's pore size, material, and surface charge, as well as the target compound's molecular weight, size, and charge. While NF and RO can be highly effective, challenges such as membrane fouling and the management of the concentrated retentate stream need to be addressed for widespread application in wastewater treatment.

Phosphorus Recovery Strategies from Wastewater Sludge Containing Phosphate Derivatives

Wastewater sludge can be rich in phosphorus, containing up to 10% of its dry weight in this essential nutrient, making it a significant potential source for phosphorus recovery. gnest.org The form of phosphorus in the sludge is highly dependent on the initial wastewater composition and the treatment technologies employed. gnest.org Phosphorus can exist as inorganic phosphates, polyphosphates, and organically bound phosphorus, which includes complex molecules like phosphate derivatives of organic compounds.

While specific research on the recovery of phosphorus from sludge containing this compound is not extensively detailed in publicly available literature, the general strategies for recovering phosphorus from various phosphate derivatives in sludge are well-established. These strategies typically involve processes to break down the organic phosphorus compounds and release the phosphate into a form that can be more easily recovered, such as orthophosphate. mdpi.com The primary methods for phosphorus recovery from sludge include chemical precipitation, enhanced biological phosphorus removal (EBPR), and thermochemical treatments. nih.govnih.gov

Chemical Precipitation

Chemical precipitation is a widely used method to recover phosphorus from the liquid phase (leachate or supernatant) of sludge treatment processes. nih.gov This technique relies on the addition of chemical agents to induce the formation of insoluble phosphate precipitates.

One of the most common forms of chemical precipitation is struvite (magnesium ammonium (B1175870) phosphate, MgNH₄PO₄·6H₂O) crystallization. gnest.orgmdpi.com By adding a magnesium source, such as magnesium oxide or magnesium chloride, to sludge supernatant that is rich in ammonium and phosphate, struvite can be precipitated under controlled pH conditions, typically between 8 and 9. gnest.orgmdpi.com This method can achieve high phosphorus recovery rates, often exceeding 95%. mdpi.com The recovered struvite is a valuable slow-release fertilizer. mdpi.com

Acid leaching is another chemical method used, particularly for sludge ash. Treating sludge or its ash with acids like sulfuric acid can dissolve the phosphorus, which can then be recovered from the resulting solution. nih.gov

Enhanced Biological Phosphorus Removal (EBPR)

Enhanced Biological Phosphorus Removal is a process that utilizes specific microorganisms called polyphosphate-accumulating organisms (PAOs). nih.gov These organisms can accumulate large quantities of phosphorus intracellularly as polyphosphates. By cycling the activated sludge between anaerobic and aerobic conditions, PAOs are encouraged to first release phosphate and then take up an excess amount of it from the wastewater. nih.gov The phosphorus-rich biomass is then removed from the system as sludge. While EBPR is primarily a removal technology, the resulting phosphorus-rich sludge can be a feedstock for other recovery processes. nih.gov Direct recovery from the biological process itself has lower efficiency, but when combined with sludge treatment, recovery rates can be significantly improved. nih.gov

Thermochemical Treatment

Thermochemical processes, such as incineration, pyrolysis, and gasification, are used to treat sewage sludge, reduce its volume, and destroy organic pollutants. nih.gov These processes concentrate the phosphorus in the resulting solid residue, typically ash. nih.govnih.gov Sewage sludge ash (SSA) can have a phosphorus content ranging from 5-10 wt%. nih.gov

Phosphorus can then be recovered from the ash through various methods, including wet-chemical extraction with acids or bases. nih.gov Combining thermal treatment with subsequent chemical recovery can lead to very high phosphorus recovery rates, potentially between 85% and 95%. nih.gov Hydrothermal liquefaction is another emerging technology that processes wet sludge under high temperature and pressure, which also facilitates the release and subsequent recovery of phosphorus. nih.gov

The table below summarizes the efficiency of different phosphorus recovery methods from wastewater sludge.

Table 1: Comparison of Phosphorus Recovery Technologies from Wastewater Sludge

| Technology | Typical Phosphorus Source | Key Process | Recovery Efficiency | Recovered Product |

|---|---|---|---|---|

| Chemical Precipitation (Struvite) | Sludge supernatant/leachate | Addition of magnesium salt at controlled pH (8-9). gnest.orgmdpi.com | Up to 95%. mdpi.com | Struvite (MgNH₄PO₄·6H₂O). gnest.org |

| Enhanced Biological Phosphorus Removal (EBPR) + Sludge Treatment | Raw wastewater | Microbial uptake of phosphorus into biomass. nih.gov | 10-50% of wastewater P input. nih.gov | Phosphorus-rich biomass/ash. nih.gov |

| Thermochemical Treatment (Incineration) + Ash Leaching | Sewage sludge | High-temperature combustion followed by acid extraction. nih.gov | 85-95%. nih.gov | Phosphate-rich solution, various phosphate salts. nih.gov |

| Acid Leaching | Digested sewage sludge | Treatment with strong acids (e.g., H₂SO₄) at pH < 2. nih.gov | ~90%. nih.gov | Phosphorus-rich leachate. nih.gov |

Research Findings on Related Compounds

Although direct data on this compound is scarce, research on related compounds like 4-nonylphenol (B119669) (4-NP) in wastewater systems provides some context. Studies have shown that nonylphenols can be biodegraded in sewage sludge under aerobic conditions, with half-lives of a few days. nih.gov The degradation is influenced by factors such as pH, temperature, and the presence of other substances. nih.gov The adsorption of these compounds onto sludge is also a significant process. researchgate.net The breakdown of complex organic phosphorus compounds is a critical first step before the phosphate can be made available for recovery by methods like struvite precipitation.

Theoretical and Computational Studies of P Nonylphenyl Dihydrogen Phosphate

Molecular Modeling and Simulation of Structure-Activity Relationships

Molecular modeling is a powerful tool for understanding the three-dimensional structure of p-nonylphenyl dihydrogen phosphate (B84403) and how this structure relates to its chemical activity. While specific molecular modeling studies on p-nonylphenyl dihydrogen phosphate are not widely available in public literature, we can infer potential methodologies and findings from studies on analogous organophosphate compounds.

Structure-activity relationship (SAR) studies investigate how the chemical structure of a molecule influences its biological or chemical activity. For organophosphates, key structural features include the nature of the alkyl and aryl substituents on the phosphate group. In the case of this compound, the long, branched nonyl chain and the phenolic ring are critical determinants of its properties.

Computational models can predict how variations in the nonyl chain's branching or length, or substitutions on the phenyl ring, would affect the molecule's interaction with biological targets or its environmental degradation. For instance, studies on other alkylxanthine derivatives have successfully correlated molecular length and electronic properties (like HOMO energy) with inhibitory activity on enzymes such as phosphodiesterase IV. nih.gov Such an approach could be applied to this compound to predict its potential biological interactions.

Table 1: Illustrative Data from a Molecular Modeling Study of an Analogous Dihydrogen Phosphate Compound

| Parameter | Value | Significance for this compound |

| Molecular Length (Å) | Varies with conformation | The extended structure of the nonyl group will significantly influence steric interactions and membrane partitioning. |

| Dipole Moment (Debye) | Compound-specific | Indicates the molecule's overall polarity, affecting its solubility and interaction with polar molecules like water. |

| Surface Area (Ų) | Compound-specific | A larger surface area, influenced by the nonyl tail, can increase van der Waals interactions. |

Note: The data in this table is illustrative and based on general principles of molecular modeling, as specific studies on this compound are not publicly available.

Quantum Chemical Calculations (e.g., Density Functional Theory) on Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like this compound. These methods can predict reaction mechanisms and transition states at the atomic level.

DFT calculations can be used to model various reaction pathways, such as hydrolysis, which is a key degradation process for organophosphates in the environment. nm.gov By calculating the energy barriers of potential reaction steps, researchers can determine the most likely degradation pathways and the stability of the compound. nm.gov

Key parameters derived from quantum chemical calculations include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and stability of a molecule. A smaller gap suggests higher reactivity. For a related dihydrogen phosphate compound, the calculated HOMO–LUMO gap was found to be 1.1924 eV, implying a degree of reactivity. researchgate.net

Mulliken Atomic Charges: This analysis distributes the total charge of the molecule among its atoms, revealing electrophilic and nucleophilic sites prone to reaction. In a study of an organic-inorganic dihydrogen phosphate, the phosphorus atom showed a significant positive charge, indicating it as a likely site for nucleophilic attack. lpnu.ua

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution and are used to predict how a molecule will interact with other charged species.

Table 2: Representative Quantum Chemical Calculation Results for an Analogous Dihydrogen Phosphate Compound

| Parameter | Method | Result | Implication for this compound |

| HOMO Energy | DFT/B3LYP | Compound-specific | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | DFT/B3LYP | Compound-specific | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | DFT/B3LYP | ~1.19 eV researchgate.net | A smaller gap can indicate higher reactivity and lower stability. |

| Mulliken Charge on P atom | DFT/B3LYP | +1.4127 e lpnu.ua | The positive charge on the phosphorus atom makes it a primary site for nucleophilic attack, for instance, by a water molecule during hydrolysis. |

Note: The numerical data in this table is from studies on other dihydrogen phosphate compounds and serves as an example of the outputs of quantum chemical calculations. researchgate.netlpnu.ua

Prediction of Environmental Behavior and Fate via Computational Chemistry

Computational chemistry offers valuable tools for predicting the environmental fate of this compound. By modeling its physicochemical properties and degradation pathways, we can estimate its persistence, mobility, and potential for bioaccumulation.

The environmental behavior of this compound is expected to be heavily influenced by its precursor, nonylphenol. Nonylphenol is known for its hydrophobicity and tendency to partition into organic-rich compartments like sediment and sludge. nih.gov The addition of the polar dihydrogen phosphate group will increase the water solubility of the molecule compared to nonylphenol. However, the long nonyl chain will still impart significant hydrophobic character.

Computational models, such as fugacity models, can be used to predict the distribution of a chemical in different environmental compartments (air, water, soil, sediment). up.pt Key input parameters for these models, which can be estimated using computational methods, include:

Octanol-Water Partition Coefficient (Kow): This parameter indicates the hydrophobicity of a compound and its potential for bioaccumulation. The XLogP3 for 4-nonylphenol (B119669) is 5.9, suggesting high hydrophobicity. nih.gov The phosphate group would lower this value, but it would likely remain a hydrophobic substance.

Henry's Law Constant: This relates the concentration of a chemical in the air to its concentration in water, indicating its tendency to volatilize.

Biodegradation Half-life: While challenging to predict from first principles, computational models can estimate the susceptibility of a molecule to microbial degradation based on its structure. The biodegradation of nonylphenol polyethoxylates, which are related compounds, is a primary source of nonylphenol in the environment. nih.gov The phosphate ester bond in this compound is susceptible to enzymatic cleavage, which would release nonylphenol.

Table 3: Predicted Environmental Properties of this compound

| Property | Predicted Value/Behavior | Basis of Prediction |

| Water Solubility | Low to moderate | Increased polarity from the phosphate group compared to nonylphenol, but still dominated by the large nonylphenyl moiety. |

| Soil/Sediment Adsorption | High | The hydrophobic nonylphenyl tail will strongly adsorb to organic matter in soil and sediment, similar to nonylphenol. nih.gov |

| Bioaccumulation Potential | Moderate to High | The hydrophobic nature suggests a tendency to accumulate in fatty tissues of organisms, though likely less than nonylphenol itself due to the polar phosphate group. |

| Primary Degradation Pathway | Hydrolysis of the phosphate ester bond | This would lead to the formation of nonylphenol and phosphoric acid. The rate would be dependent on environmental pH and microbial activity. |

Role and Applications in Advanced Chemical and Material Research

Investigation as a Surfactant in Specific Chemical Systems

As an amphiphilic molecule, p-nonylphenyl dihydrogen phosphate (B84403) and its related phosphate esters are recognized for their ability to act as surfactants. They are particularly noted for their use as emulsifiers, dispersants, and wetting agents in diverse formulations. made-in-china.comstle.org Their anionic nature, derived from the phosphate group, allows for strong interaction with polar phases and charged surfaces.

Like other surfactants, p-nonylphenyl dihydrogen phosphate molecules will self-assemble into micelles in an aqueous solution above a certain concentration, known as the critical micelle concentration (CMC). In these structures, the hydrophobic nonylphenyl tails aggregate to form a nonpolar core, while the hydrophilic phosphate heads remain exposed to the aqueous phase. This process significantly lowers the surface tension at the air-water interface and the interfacial tension between immiscible liquids.

Table 1: General Properties of Related Phosphate Ester Surfactants

| Property | Description | Relevance |

|---|---|---|

| Emulsification | Ability to stabilize mixtures of immiscible liquids, such as oil and water. made-in-china.commatangiindustries.com | Widely used in industrial formulations, including metalworking fluids and emulsion polymerization. stle.orgmatangiindustries.com |

| Corrosion Inhibition | The phosphate head group can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. stle.org | A key function in lubricants and metal treatment products. stle.org |

| Hard Water Stability | Performance in the presence of divalent cations like Ca²⁺ and Mg²⁺. Shorter alkyl chains can enhance stability and reduce soap formation. stle.org | Important for detergent and cleaning applications. |

| Foaming Properties | Tendency to generate foam. This can be controlled by modifying the molecular structure, such as by incorporating propylene (B89431) oxide. stle.org | Low-foaming properties are desirable in many industrial processes like metalworking. stle.org |

The primary role of this compound as a surfactant is to facilitate the formation and stabilization of emulsions. It achieves this by adsorbing at the oil-water interface, where the hydrophobic nonylphenyl tail penetrates the oil droplet while the hydrophilic phosphate head remains in the aqueous phase. This action reduces the interfacial tension between the two phases, decreasing the energy required to form the emulsion.

Furthermore, the adsorbed surfactant molecules create a protective barrier around the dispersed droplets. For an anionic surfactant like this compound, this barrier is stabilized by electrostatic repulsion between the negatively charged phosphate groups, preventing the droplets from coalescing. This mechanism is critical in applications like emulsion polymerization, where phosphate esters of nonylphenol ethoxylates are used to provide stability to the resulting latex, leading to low coagulum and improved storage characteristics. matangiindustries.com These surfactants are effective as both W/O (water-in-oil) and O/W (oil-in-water) emulsifiers. made-in-china.com

Functional Component in Novel Materials and Catalysts (Phosphate Moiety Focus)

The phosphate head group is a highly functional moiety that enables the use of this compound in the development of advanced materials. Its ability to bind strongly to various surfaces is a key attribute.

In the synthesis of nanoparticles, controlling particle growth and preventing aggregation are critical for achieving desired properties. Surfactants and polymers are commonly used as surface stabilizing agents to achieve this control. nih.gov They protect the nanoparticle core, for instance from oxidation, and provide stability through electrostatic and steric repulsion. nih.gov

While specific studies using this compound are not prominent, its structure is well-suited for this role. The phosphate moiety can act as a robust anchoring group, forming strong coordinate bonds with the surface of metal or metal oxide nanoparticles. Once anchored, the bulky, hydrophobic nonylphenyl tail extends into the surrounding medium, creating a steric barrier that physically hinders nanoparticles from approaching each other and agglomerating. The charge of the phosphate group can also contribute to electrostatic stabilization. The choice of stabilizing agent is known to significantly influence the final properties and even the efficacy of the nanoparticles, for instance, in antibacterial applications. nih.gov

The interaction of phosphate ions with solid surfaces, particularly metal oxides, has been extensively studied. The phosphate group can form strong inner-sphere complexes with surfaces like aluminum and iron hydrous oxides, which are common components of soils and sediments. usda.gov This interaction is a form of ligand exchange, where the phosphate anion displaces surface hydroxyl groups.

This established behavior of the phosphate functional group suggests that this compound would adsorb strongly onto such mineral surfaces. The adsorption process would be governed by the phosphate head group binding to the surface, with the orientation of the nonylphenyl tail depending on the surrounding medium. In an aqueous environment, the hydrophobic tail would likely extend away from the polar surface into the bulk solution. This strong surface interaction makes phosphate esters useful as corrosion inhibitors and dispersants in various industrial applications. stle.org Chemical models like the Constant Capacitance Model have been used to quantitatively describe the adsorption of phosphate onto hydrous oxides, considering factors like pH and surface charge. usda.govusda.gov

Green Chemistry and Sustainable Chemical Process Research Utilizing or Mitigating this compound

The discussion of this compound within the context of green chemistry is dominated by the environmental impact of its nonylphenol component. Nonylphenols (NP) and their derivatives, nonylphenol ethoxylates (NPEs), have faced global scrutiny due to their environmental persistence and endocrine-disrupting effects. epa.govtoxicslink.org

The core principles of green chemistry involve designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The environmental concerns surrounding nonylphenol make its derivatives a target for mitigation research and replacement with safer alternatives. nih.gov Nonylphenol ethoxylates, widely used as surfactants, are known to biodegrade in wastewater treatment plants and the environment into more persistent and toxic nonylphenol. nih.govresearchgate.net This degradation pathway is the primary source of NP in aquatic ecosystems. nih.gov

Research into mitigating the impact of nonylphenol focuses on its environmental fate and biodegradation. Studies have shown that NP is persistent, with aerobic degradation half-lives in river sediments ranging from approximately 14 to 99 days. iaea.org The degradation process can be influenced by various factors; it is often delayed by the presence of heavy metals and reduced levels of phosphate and sulfate (B86663), and can result in the formation of intermediate metabolites like nitro-nonylphenol. iaea.orgnih.gov

From a green chemistry perspective, the goal is to move away from compounds that degrade into persistent and toxic byproducts. The documented environmental and health risks associated with nonylphenol have led to bans and restrictions on the use of NPEs in many regions, driving industries to adopt safer, more sustainable alternatives. toxicslink.orgnih.gov Research into new generations of phosphate esters focuses on designing molecules with improved environmental profiles, for example, by using shorter, less persistent alkyl chains. stle.org

Table 2: Environmental Profile of Nonylphenol (NP)

| Parameter | Finding | Source |

|---|---|---|

| Persistence | NP is considered persistent in the aquatic environment. It biodegrades, but not readily. | epa.gov |

| Bioaccumulation | Exhibits moderate bioaccumulation potential in aquatic organisms. | epa.gov |

| Toxicity | Extremely toxic to aquatic organisms. Classified as an endocrine disruptor. | epa.govnih.gov |

| Primary Source | Degradation of nonylphenol ethoxylate (NPE) surfactants used in industrial and consumer products. | epa.govnih.gov |

| Biodegradation | Aerobic degradation occurs in sediments, but can be slow with half-lives of many days. The process can form various metabolites. | iaea.orgnih.gov |

| Regulatory Status | Use is banned or restricted in many jurisdictions (e.g., European Union) due to environmental and health concerns. | toxicslink.orgnih.gov |

Q & A

Q. What is the chemical structure of p-nonylphenyl dihydrogen phosphate, and how do its functional groups influence its reactivity?

p-Nonylphenyl dihydrogen phosphate consists of a nine-carbon alkyl chain (nonyl group) attached to a phenyl ring, which is bonded to a dihydrogen phosphate group (H₂PO₄⁻). The hydrophilic phosphate group enables hydrogen bonding and ionic interactions, while the hydrophobic nonylphenyl tail confers surfactant properties. This amphiphilic structure facilitates applications in membrane studies, emulsification, and protein interactions .

Q. What synthetic routes are commonly employed to produce this compound?

Synthesis typically involves esterification of p-nonylphenol with phosphoric acid under controlled conditions (e.g., using catalysts like sulfuric acid or PCl₃). Post-synthesis purification via recrystallization or chromatography ensures high purity. Researchers should monitor reaction pH and temperature to avoid hydrolysis of the phosphate ester bond .

Q. How does this compound compare structurally and functionally to other alkyl dihydrogen phosphates (e.g., octyl or dodecyl derivatives)?

Compared to shorter-chain analogs (e.g., hexyl or octyl), the nine-carbon chain in p-nonylphenyl dihydrogen phosphate balances hydrophilicity and lipophilicity, enhancing surfactant efficiency. Longer chains (e.g., dodecyl) increase hydrophobicity, reducing solubility in aqueous systems. This structural variation impacts micelle formation, membrane permeability modulation, and enzyme inhibition efficacy .

Q. What analytical techniques are recommended for characterizing this compound in solution?

Use nuclear magnetic resonance (³¹P NMR) to confirm phosphate group integrity and gas chromatography-mass spectrometry (GC-MS) for alkyl chain analysis. For quantification, ion chromatography or spectrophotometric assays (e.g., molybdenum blue method) are effective. Dynamic light scattering (DLS) can assess micelle formation in aqueous solutions .

Advanced Research Questions

Q. How can researchers optimize the experimental parameters for this compound in surfactant applications?

Employ a factorial design (e.g., response surface methodology) to evaluate variables such as pH, temperature, and concentration. For example, a 2-level factorial design with ANOVA can identify significant factors affecting micelle size or critical micelle concentration (CMC). Replication ensures statistical validity .

Q. What mechanisms underlie the interaction of this compound with biological membranes or enzymes?

The compound disrupts membrane fluidity via insertion of its hydrophobic tail into lipid bilayers, altering permeability. For enzyme inhibition, isothermal titration calorimetry (ITC) and molecular docking studies reveal competitive or allosteric binding to active sites. Surface plasmon resonance (SPR) can quantify binding affinities .

Q. How does solvent choice affect the dimerization and complexation behavior of this compound?

In polar aprotic solvents (e.g., acetonitrile), p-nonylphenyl dihydrogen phosphate forms 1:2 anion-receptor complexes due to reduced dielectric shielding. In dimethyl sulfoxide (DMSO), weaker solvation stabilizes 1:1 complexes. Thermodynamic studies (ΔG, ΔH) using ITC and ¹H NMR titration provide insights into solvent-driven equilibria .

Q. What role does this compound play in enhancing drug delivery systems?

As a surfactant, it stabilizes lipid-based nanoparticles (e.g., liposomes) by reducing interfacial tension. In situ amorphisation studies demonstrate its ability to improve drug solubility via co-crystallization. Researchers should evaluate biocompatibility using cytotoxicity assays (e.g., MTT) and in vivo pharmacokinetic models .

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Discrepancies often arise from variations in assay conditions (e.g., pH, ionic strength). Standardize protocols across studies and validate findings with orthogonal methods (e.g., LC-MS for metabolite profiling vs. enzymatic assays). Meta-analyses of dose-response curves and statistical power analyses enhance reproducibility .

Q. What advanced computational methods are suitable for predicting the environmental fate of this compound?

Density functional theory (DFT) models predict degradation pathways (e.g., hydrolysis kinetics), while molecular dynamics (MD) simulations assess interactions with soil organic matter. Pair these with experimental LC-MS/MS data to validate degradation products and half-life estimates in ecotoxicological studies .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.